N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide
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Overview
Description
Preparation Methods
The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide typically involves nucleophilic substitution reactions to form the C-N bonds of morpholine substituents with the pyrimidine core . The reaction conditions often include the use of 2,4-dichloropyrimidine and morpholine in a mixture of solvents such as water and methanol at temperatures ranging from 25 to 30°C . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where reagents like halides or amines can replace existing functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide is used in diverse scientific research applications due to its unique structure and biological activities. Some of its applications include:
Medicinal Chemistry: It is explored for its potential in drug discovery and development.
Biology: The compound’s biological activities make it a candidate for studying various biological processes.
Industry: Its chemical properties are valuable for developing new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase in macrophage cells, thereby reducing inflammation . Molecular docking studies suggest that the compound has a strong affinity for the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .
Comparison with Similar Compounds
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide can be compared with other pyrimidine derivatives, such as:
2-thio-containing pyrimidines: These compounds also exhibit diverse biological activities and are versatile in chemical modifications.
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-14(20-15(22)13-3-5-17-6-4-13)12(2)19-16(18-11)21-7-9-23-10-8-21/h3-6H,7-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINNJIXEEMMQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.